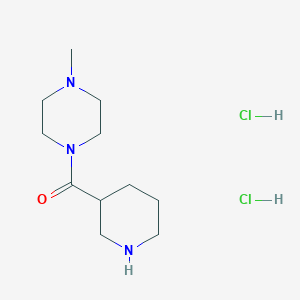

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

Description

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride is a synthetic organic compound featuring a methanone core substituted with a 4-methylpiperazino group and a 3-piperidinyl moiety, formulated as a dihydrochloride salt. Its molecular formula is C₁₁H₂₀N₂O·2HCl, with a molecular weight of 269.7 g/mol (calculated from base + 2HCl). The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. The compound’s CAS Registry Number is 63214-56-2 .

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;;/h10,12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOTIZPTQYRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383322 | |

| Record name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-07-6 | |

| Record name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride typically involves the reaction of 4-methylpiperazine with 3-piperidinylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, secondary amines, and substituted piperidine or piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role in the development of new therapeutic agents. Its structural features make it suitable for modifications that enhance biological activity against various diseases.

- Antimicrobial Activity: Research indicates that derivatives of similar piperazine and piperidine compounds exhibit antimicrobial properties. The presence of the piperazine ring in (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride could contribute to similar effects, potentially leading to the discovery of novel antibiotics or antifungal agents .

- Antitubercular Activity: Compounds related to this structure have shown promising results against Mycobacterium tuberculosis. Studies suggest that modifications to the piperidine and piperazine moieties can enhance efficacy, indicating that this compound may also be explored for similar applications .

Neuropharmacology

The compound's structural characteristics suggest potential utility in treating neurological disorders.

- Alzheimer’s Disease: Research has indicated that piperidine derivatives could inhibit beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease. Given its structural similarity to known inhibitors, this compound may serve as a lead compound for developing new treatments for Alzheimer's .

- CNS Activity: The dual piperazine and piperidine structure may facilitate interactions with neurotransmitter systems, making it a candidate for further studies on its effects on mood disorders or anxiety .

Structural Modifications and Derivatives

The ability to modify the compound's structure opens avenues for enhancing its biological activity.

- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be utilized to predict the activity of various derivatives of this compound. By analyzing structural parameters, researchers can identify modifications that improve potency against specific targets .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents, salt forms, and ring systems, which influence physicochemical and pharmacological properties. Key comparisons include:

Piperidino(3-piperidinyl)methanone Hydrochloride (CAS 40576-21-4) Molecular Formula: C₁₁H₂₀N₂O·HCl Molecular Weight: 232.74 g/mol Salt Form: Monohydrochloride (vs. dihydrochloride in the target compound). Key Difference: Replaces the 4-methylpiperazino group with a piperidino group, reducing nitrogen content and altering basicity. Melting Point: 215–216°C, indicating higher thermal stability compared to non-salt analogs .

Key Difference: Substitutes the 4-methylpiperazino group with a pyrrolidinyl ring, reducing steric bulk and altering lipophilicity. Melting Point: 57–64°C, reflecting lower stability than salt forms .

Quetiapine-Related Impurities (e.g., Imp. B(EP)) Example: 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride (CAS 111974-74-4). Key Difference: Incorporates a dibenzothiazepine core instead of a methanone, expanding aromaticity and altering receptor binding profiles .

Physicochemical Properties

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Melting Point (°C) |

|---|---|---|---|---|---|

| (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride | 63214-56-2 | C₁₁H₂₀N₂O·2HCl | 269.7 | Dihydrochloride | Not reported |

| Piperidino(3-piperidinyl)methanone hydrochloride | 40576-21-4 | C₁₁H₂₀N₂O·HCl | 232.74 | Monohydrochloride | 215–216 |

| 3-Piperidinyl(1-pyrrolidinyl)methanone | 35090-94-9 | C₁₀H₁₈N₂O | 182.26 | Free base | 57–64 |

- Solubility: Dihydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for bioavailability in drug formulations .

- Stability : The dihydrochloride form may offer superior shelf-life compared to free bases, as seen in pharmaceutical standards like putrescine dihydrochloride ().

Key Research Findings

- Salt Form Impact: Dihydrochloride salts improve solubility but may require additional purification steps compared to monohydrochlorides .

- Regulatory Context : Impurity profiling () underscores the importance of stringent synthesis control for piperazine-containing pharmaceuticals .

Biological Activity

Overview

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride, with the molecular formula C₁₁H₂₃Cl₂N₃O, is a compound known for its unique structural features that include both piperazine and piperidine rings. This compound has gained attention in scientific research due to its diverse biological activities, particularly in pharmacology and medicinal chemistry.

- IUPAC Name : (4-methylpiperazin-1-yl)-piperidin-3-ylmethanone; dihydrochloride

- Molecular Weight : 256.24 g/mol

- CAS Number : 690632-07-6

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction can modulate various biochemical pathways, leading to physiological effects that may include:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other cellular processes.

- Enzyme Inhibition : It can inhibit specific enzymes, which may be beneficial in treating conditions like inflammation or cancer.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Studies have demonstrated that the compound possesses anti-inflammatory activity. This is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Neuropharmacological Effects

The compound's structure suggests potential activity at central nervous system receptors, particularly those involved in mood regulation and anxiety. Some studies have reported that related piperazine derivatives can exhibit anxiolytic effects in animal models, indicating a potential for therapeutic use in anxiety disorders .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results showed that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, the compound was tested in vitro against macrophages activated by lipopolysaccharides (LPS). The results indicated a reduction in nitric oxide production and inflammatory cytokines, suggesting that the compound could serve as a potential anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.